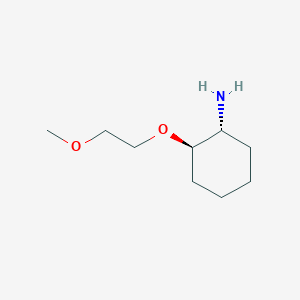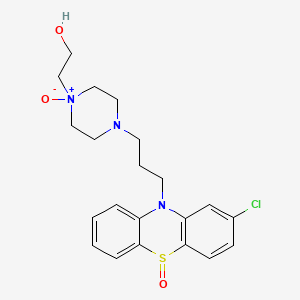
Perphenazine Sulfoxide N1-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Perphenazine Sulfoxide N1-Oxide typically involves the oxidation of Perphenazine. Common oxidizing agents used in this process include hydrogen peroxide and organic peroxides . The reaction conditions often require maintaining a low temperature to ensure the stability of the product . Industrial production methods may involve solid-phase extraction techniques to isolate and purify the compound .
Analyse Chemischer Reaktionen
Perphenazine Sulfoxide N1-Oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: It can be reduced back to Perphenazine under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the sulfoxide and N-oxide functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include various oxidized and reduced metabolites of Perphenazine .
Wissenschaftliche Forschungsanwendungen
Perphenazine Sulfoxide N1-Oxide has several scientific research applications:
Wirkmechanismus
Perphenazine Sulfoxide N1-Oxide exerts its effects by binding to dopamine D1 and D2 receptors, inhibiting their activity . This mechanism is similar to that of Perphenazine, which blocks dopamine receptors in the central nervous system, leading to its antipsychotic and anti-emetic effects . The compound also interacts with alpha-adrenergic receptors, contributing to its pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Perphenazine Sulfoxide N1-Oxide is unique compared to other phenothiazine derivatives due to its specific sulfoxide and N-oxide functional groups. Similar compounds include:
Perphenazine: The parent compound, which lacks the sulfoxide and N-oxide groups.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different functional groups.
Promethazine: A phenothiazine used primarily as an antihistamine and antiemetic.
These compounds share a common phenothiazine core structure but differ in their functional groups and pharmacological profiles, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C21H26ClN3O3S |
|---|---|
Molekulargewicht |
436.0 g/mol |
IUPAC-Name |
2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]-1-oxidopiperazin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3O3S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)29(21)28)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
InChI-Schlüssel |
NFGFVNMYTZTVPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+](CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)(CCO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


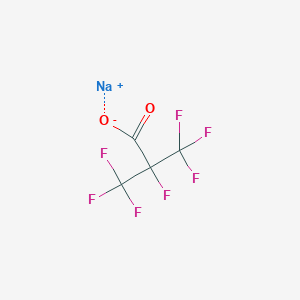

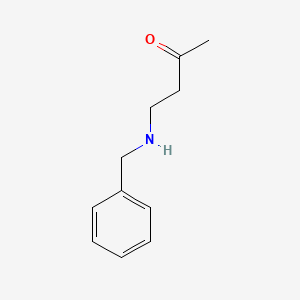
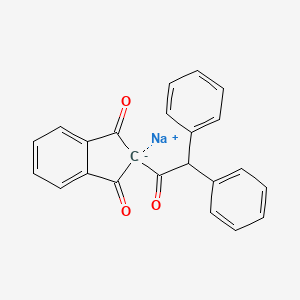
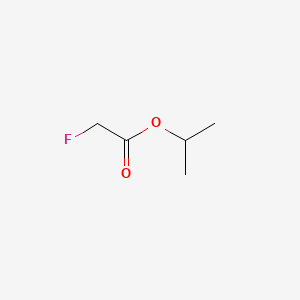
![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)
![(5Z,8Z,11Z,14Z,17Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B13423540.png)
![4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)
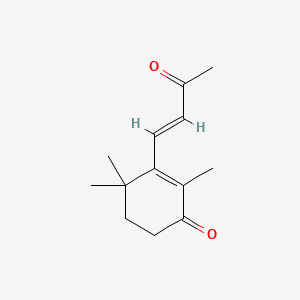
![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)

![1-(Bicyclo[2.2.2]Octa-2,5-Dien-2-Yl)-2,2,2-Trifluoroethanone](/img/structure/B13423557.png)
![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)
